molecular formula C18H18N4O3S B15033461 N-[(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]furan-2-carboxamide

N-[(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]furan-2-carboxamide

Cat. No.: B15033461
M. Wt: 370.4 g/mol
InChI Key: UDCRVPOQBTZVAC-QINSGFPZSA-N
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Description

(2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE is a complex organic compound that features a combination of furan, imidazole, and thiophene rings. These heterocyclic structures are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE typically involves multi-step organic reactions. The process may start with the preparation of individual heterocyclic components, followed by their coupling through amide bond formation. Common reagents used in these reactions include:

    Furan-2-carboxylic acid: A starting material for the furan ring.

    Imidazole: A base for the imidazole ring.

    Thiophene-2-carboxylic acid: A starting material for the thiophene ring.

    Coupling agents: Such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: To enhance reaction rates.

    Solvents: Such as dimethylformamide (DMF) or dichloromethane (DCM) for better solubility of reactants.

    Temperature control: To maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, compounds containing furan, imidazole, and thiophene rings are often explored for their potential pharmacological activities. They may exhibit antimicrobial, antifungal, or anticancer properties.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and electronic devices, due to their unique electronic properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE
  • (2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-[3-(1H-PYRAZOL-1-YL)PROPYL]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE
  • (2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-[3-(1H-TRIAZOL-1-YL)PROPYL]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE

Uniqueness

The uniqueness of (2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE lies in its specific combination of heterocyclic rings, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

N-[(Z)-3-(3-imidazol-1-ylpropylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]furan-2-carboxamide

InChI

InChI=1S/C18H18N4O3S/c23-17(20-6-3-8-22-9-7-19-13-22)15(12-14-4-2-11-26-14)21-18(24)16-5-1-10-25-16/h1-2,4-5,7,9-13H,3,6,8H2,(H,20,23)(H,21,24)/b15-12-

InChI Key

UDCRVPOQBTZVAC-QINSGFPZSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NCCCN3C=CN=C3

Canonical SMILES

C1=COC(=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCCCN3C=CN=C3

Origin of Product

United States

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